1-(3-Tert-butylphenyl)piperazine
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Overview
Description
“1-(3-Tert-butylphenyl)piperazine” is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.344. It is used for research and development purposes .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having a piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition of diynes with TMSN3 in the presence of H2O and Ag2CO3 as an efficient catalyst .
Molecular Structure Analysis
The molecular structure of “1-(3-Tert-butylphenyl)piperazine” can be analyzed using various techniques such as NMR . The InChIKey for this compound is AOQXUYWSRNMQPG-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving “1-(3-Tert-butylphenyl)piperazine” can be analyzed based on the recent methods for the synthesis of piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Piperazines, including TBPP, serve as essential building blocks in drug design. Their diverse pharmacological activities make them valuable for creating novel therapeutic agents. Notably, TBPP has been employed in the synthesis of several drugs, such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers continue to explore TBPP derivatives for their potential as new drugs targeting various diseases.
Organic Synthesis and Catalysts
Beyond their biological applications, TBPP derivatives play a role in organic synthesis. Researchers utilize them as ligands or catalysts in various reactions. For instance, one-pot multicomponent reactions involving TBPP have led to enantiomerically pure piperazines .
Mechanism of Action
Target of Action
1-(3-Tert-butylphenyl)piperazine is a derivative of piperazine, a class of organic compounds that have been found to have significant pharmacological properties . The primary targets of piperazine derivatives are often GABA receptors . .
Mode of Action
Piperazine compounds, in general, are known to act as gaba receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm
Biochemical Pathways
Piperazine derivatives are known to have wide-ranging biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs affect various biochemical pathways, but without specific information, it is difficult to determine the exact pathways affected by 1-(3-Tert-butylphenyl)piperazine.
Pharmacokinetics
Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation
Result of Action
A study has shown that a piperazine derivative was identified as toxic to non-small cell lung cancer
Action Environment
Piperazine is known to readily absorb water and carbon dioxide from the air
Safety and Hazards
The safety data sheet for a similar compound, tert-Butyl 1-piperazinecarboxylate, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .
Future Directions
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Recent advances in the direct C–H functionalization of piperazines provide great synthetic opportunities for the introduction of the much-needed structural variety at the carbon atoms of the piperazine core . This suggests that “1-(3-Tert-butylphenyl)piperazine” and similar compounds could have potential applications in drug discovery and medicinal chemistry in the future .
properties
IUPAC Name |
1-(3-tert-butylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-14(2,3)12-5-4-6-13(11-12)16-9-7-15-8-10-16/h4-6,11,15H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQXUYWSRNMQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972742 |
Source
|
Record name | 1-(3-tert-Butylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Tert-butylphenyl)piperazine | |
CAS RN |
57245-84-8 |
Source
|
Record name | 1-(3-tert-Butylphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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